Product packaging for Benzyl 5-hydroxypent-2-ynoate(Cat. No.:CAS No. 136258-78-1)

Benzyl 5-hydroxypent-2-ynoate

Cat. No.: B8795401
CAS No.: 136258-78-1
M. Wt: 204.22 g/mol
InChI Key: FYDQVJJMOBIAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-hydroxypent-2-ynoate is a chemical compound with the CAS Registry Number 136258-78-1 . Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol . The structure of this compound features a terminal hydroxyl group and an alkyne moiety within a pent-2-ynoate chain, which is protected as a benzyl ester . This combination of functional groups makes it a versatile bifunctional synthetic intermediate. The terminal hydroxyl group can be selectively modified through various reactions, such as oxidation or substitution, while the benzyl ester serves as a common protecting group for carboxylic acids that can be removed under mild hydrogenolysis conditions later in a synthetic sequence. Compounds with similar structural features are often employed as building blocks in organic synthesis, particularly for the construction of complex macrocyclic structures and other valuable target molecules . The alkyne group is notably a key functionality for click chemistry reactions, such as the Huisgen cycloaddition, making this compound a potential precursor for generating more complex molecular architectures. Handling and Storage: This product is intended for research purposes only and is not for human or veterinary use. Please refer to the associated Safety Data Sheet for comprehensive handling information. The recommended storage condition is in a sealed container under cool, dry conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B8795401 Benzyl 5-hydroxypent-2-ynoate CAS No. 136258-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136258-78-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

benzyl 5-hydroxypent-2-ynoate

InChI

InChI=1S/C12H12O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,5,9-10H2

InChI Key

FYDQVJJMOBIAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C#CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 5 Hydroxypent 2 Ynoate and Analogous Architectures

Esterification and Transesterification Strategies for Benzyl (B1604629) Ester Formation

The introduction of the benzyl ester moiety is a critical step in the synthesis of the title compound. Standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid (5-hydroxypent-2-ynoic acid) with benzyl alcohol under acidic catalysis, are viable. However, for more sensitive substrates, milder conditions are often preferred.

One effective approach is the O-alkylation of the carboxylate salt. For instance, a related saturated compound, benzyl 5-hydroxypentanoate (B1236267), has been synthesized by treating sodium 5-hydroxypentanoate with benzyl bromide in acetone, using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. This reaction proceeds at a moderate temperature of 45°C and provides a good yield of the desired benzyl ester. This method avoids the harsh acidic conditions of Fischer esterification and is compatible with various functional groups.

Another powerful method for esterification involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach facilitates the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with benzyl alcohol. This method is known for its high efficiency and mild reaction conditions. For example, the synthesis of various indole-based esters has been successfully achieved by reacting hydroxyindoles with acids like pent-2-ynoic acid using a DCC/DMAP system. uniba.it

The following table summarizes representative conditions for benzyl ester formation:

MethodReagents and ConditionsSubstrate ExampleNotes
O-AlkylationBenzyl bromide, tetrabutylammonium bromide, acetone, 45°CSodium 5-hydroxypentanoateAvoids strong acids; suitable for base-stable substrates.
DCC CouplingDCC, DMAP, CH₂Cl₂/DMF, room temperature5-hydroxyindole and pent-2-ynoic acidMild conditions, high yields, broadly applicable. uniba.it
Fischer-SpeierBenzyl alcohol, strong acid catalyst (e.g., H₂SO₄), heat5-hydroxypent-2-ynoic acidClassic method, requires acid-stable substrates.

Construction of the Pent-2-ynoate Carbon Skeleton

The pent-2-ynoate backbone is a defining feature of the target molecule. Its construction can be approached through several strategic bond formations, including alkylation of smaller fragments or cross-coupling reactions.

Alkylation and Condensation Approaches to Alkyne-Containing Esters

A versatile method for synthesizing γ-substituted alkynyl esters involves the dehydration of β-ketoesters. nih.gov This one-pot procedure begins with the formation of the dianion of a β-ketoester, such as ethyl acetoacetate (B1235776), which is then alkylated. The subsequent addition of a triflating agent, like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), generates a vinyl triflate intermediate that eliminates to form the alkyne. nih.gov For example, the dianion of ethyl acetoacetate can be treated with benzyl bromide, followed by triflation and elimination, to yield the corresponding γ-benzylated alkynoate. nih.gov

Alternatively, the direct alkylation of a terminal alkyne is a fundamental and powerful strategy for carbon-carbon bond formation. quimicaorganica.orgucalgary.ca This involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide. ucalgary.ca This acetylide can then undergo an SN2 reaction with a suitable electrophile. To construct the pent-2-ynoate skeleton, one could envision starting with propiolic acid ester and introducing a two-carbon unit at the terminal position.

A summary of alkylation approaches is presented below:

Starting MaterialKey ReagentsIntermediateProduct Type
Ethyl acetoacetate1. LiHMDS (2 equiv.) 2. Benzyl bromide 3. Tf₂OVinyl triflateγ-Arylmethyl alkynoate nih.gov
Terminal Alkyne1. NaNH₂ 2. Primary alkyl halideAcetylide anionInternal Alkyne ucalgary.ca

Cross-Coupling Reactions for Alkyne Introduction (e.g., Sonogashira-Hagihara Coupling)

The Sonogashira-Hagihara coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net

In the context of synthesizing Benzyl 5-hydroxypent-2-ynoate, a Sonogashira coupling could be envisioned between a protected 3-haloprop-2-en-1-ol derivative and a suitable alkyne, followed by esterification. More directly, a coupling between a vinyl halide and a terminal alkyne that already contains the ester or a precursor could be employed. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and natural products. wikipedia.orgresearchgate.net The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. beilstein-journals.org

Installation and Functionalization of the C-5 Hydroxyl Group

The terminal hydroxyl group is a key functional handle on the target molecule. Its introduction can be achieved either by building the molecule from a pre-hydroxylated starting material or by functionalizing a precursor at a later stage.

Regioselective Hydroxylation Techniques

The direct hydration of an alkyne offers a route to carbonyl compounds, which can then be reduced to alcohols. The regioselectivity of this hydration is crucial. While traditional Markovnikov hydration of a terminal alkyne yields a methyl ketone, achieving the anti-Markovnikov product (an aldehyde, which upon reduction gives a primary alcohol) is more challenging. mcmaster.ca

More advanced methods allow for the regioselective reductive hydration of terminal alkynes to furnish either branched or linear alcohols. organic-chemistry.orgnih.gov By selecting complementary dual catalytic systems, it is possible to control the regiochemical outcome with high selectivity. organic-chemistry.org For instance, one catalytic system can lead to the Markovnikov alcohol, while another can produce the anti-Markovnikov alcohol from the same alkyne starting material. organic-chemistry.orgnih.gov This approach could be strategically employed to install the hydroxyl group at the desired C-5 position.

Another powerful strategy involves the hydrocarboxylation of 2-alkynylic alcohols. A palladium-catalyzed syn-hydrocarboxylation of these substrates with carbon monoxide in the presence of an alcohol can afford 3-hydroxy-2(E)-alkenoates with high regioselectivity, demonstrating the directing effect of a pre-existing hydroxyl group. rsc.org

Controlled Reduction of Carbonyl Precursors (e.g., DIBAL-H reductions in related systems)

A common and effective strategy for installing the C-5 hydroxyl group is through the reduction of a corresponding carbonyl precursor, such as an aldehyde or an ester. Diisobutylaluminium hydride (DIBAL-H) is a particularly useful reagent for this purpose due to its ability to perform selective reductions. masterorganicchemistry.comyoutube.com

DIBAL-H can reduce esters to aldehydes at low temperatures (e.g., -78 °C), preventing over-reduction to the primary alcohol. masterorganicchemistry.comdavuniversity.org This allows for the isolation of the aldehyde, which can then be reduced to the primary alcohol under different conditions if desired. Alternatively, by using a stoichiometric amount of DIBAL-H at appropriate temperatures, esters can be directly reduced to primary alcohols. The mechanism involves the coordination of the electrophilic aluminum center to the carbonyl oxygen, followed by intramolecular hydride delivery. youtube.com The resulting tetrahedral intermediate is stable at low temperatures, and upon aqueous workup, yields the alcohol. davuniversity.org This controlled reduction is a cornerstone of modern organic synthesis for the generation of hydroxyl functionalities from carbonyl compounds.

The following table outlines key reduction strategies:

PrecursorReagentConditionsProduct
EsterDIBAL-H (1 equiv.)Toluene (B28343), -78 °CAldehyde masterorganicchemistry.comdavuniversity.org
EsterDIBAL-H (>1 equiv.)-78 °C to room temp.Primary Alcohol
γ-Keto esterDIBAL-H, MgBr₂·OEt₂Dichloromethane-toluene, -78 °C1,4-Diol rsc.org

Stereoselective Synthetic Routes

Stereoselectivity is a critical aspect of modern organic synthesis, enabling the preparation of a specific stereoisomer of a molecule. This control is paramount when synthesizing chiral molecules like those analogous to this compound.

Enantioselective catalysis aims to produce one enantiomer of a chiral product over the other. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for these transformations. beilstein-journals.org While specific organocatalytic methods for this compound are not extensively documented, the principles can be applied to analogous γ-hydroxy-α,β-acetylenic esters. researchgate.net

Chiral phosphines, for instance, are effective nucleophilic organocatalysts for a variety of asymmetric reactions, including the synthesis of functionalized heterocycles. beilstein-journals.org These catalysts have been successfully used in the intramolecular γ-addition of hydroxy-2-alkynoates, leading to the formation of chiral tetrahydrofurans and tetrahydropyrans with high enantioselectivity. nih.gov This approach demonstrates the potential for creating the chiral center in structures similar to this compound.

Another relevant strategy is the asymmetric addition of alkynes to aldehydes, which can be catalyzed by chiral metal complexes or organocatalysts to produce chiral γ-hydroxy-α,β-acetylenic esters. deepdyve.com For example, the use of chiral bifunctional thiourea (B124793) catalysts can facilitate the dimerization of γ-hydroxyenones to form acetals with high enantioselectivity. researchgate.net Furthermore, organocatalytic α-selenylation of aldehydes can produce enantioenriched α-selenyl aldehydes, which are precursors to α-hydroxy-(E)-β,γ-unsaturated esters. researchgate.net

Table 1: Examples of Organocatalytic Asymmetric Syntheses for Related Structures
Catalyst TypeReactantsProduct TypeKey FeatureReference
Chiral PhosphineHydroxy-2-alkynoatesTetrahydrofurans, TetrahydropyransIntramolecular γ-addition nih.gov
Chiral Bifunctional Thioureaγ-HydroxyenonesAcetalsDimerization/Acetal Formation researchgate.net
OrganocatalystAldehydesα-Selenyl Aldehydesα-Selenylation researchgate.net
Chiral PhosphineAllenes and IminesSpirocyclic compounds[3+2] Annulation beilstein-journals.org

Diastereoselective reactions are crucial when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. For architectures like this compound, controlling the stereochemistry of the hydroxyl group in relation to other chiral centers is a key challenge.

One effective method is the diastereoselective reduction of a precursor molecule. For example, the reduction of γ-keto amides can be highly diastereoselective, yielding γ-hydroxy amides that are precursors to γ-butyrolactones with multiple contiguous chiral centers. clockss.org The choice of reducing agent, such as L-selectride or zinc borohydride, can dictate which diastereomer is preferentially formed. clockss.org

The addition of nucleophiles to chiral substrates is another powerful strategy. For instance, the regio- and diastereoselective addition of enolates to ruthenium(II) indenyl allenylidene complexes has been used to synthesize chiral terminal alkynes. acs.org Similarly, the use of chiral aldehydes in reactions with methyl propiolate can lead to the diastereoselective synthesis of γ-hydroxy-α,β-acetylenic esters. researchgate.net The stereoselectivity in such reactions is often influenced by the formation of cyclic chelates, which directs the nucleophilic attack from the less sterically hindered face. nih.gov

Furthermore, diastereoselective reduction of β-amino ketones can produce γ-amino alcohols with high stereocontrol. rsc.org These methods, while applied to nitrogen-containing analogs, highlight the principles that can be extended to the synthesis of hydroxyl-containing compounds.

Table 2: Diastereoselective Reduction of γ-Keto Amides
SubstrateReducing AgentDiastereomeric Ratio (syn:anti)Reference
syn-3e (R=Ph)LiAlH484:16 clockss.org
syn-3e (R=Ph)L-selectride>99:1 clockss.org
syn-3f (R=p-Tol)L-selectride>99:1 clockss.org
syn-3g (R=p-CH3O-C6H4)L-selectride>99:1 clockss.org
syn-3e (R=Ph)Zn(BH4)223:77 clockss.org

Catalytic Systems in this compound Synthesis

Catalysis is at the heart of efficient and selective organic synthesis. Both transition metal catalysis and biocatalysis offer powerful avenues for constructing the this compound framework and its analogs.

Transition metals, particularly palladium, are widely used to catalyze the formation of carbon-carbon bonds, which is essential for synthesizing the backbone of molecules like this compound. rsc.org Palladium-catalyzed reactions, such as the Heck reaction, are instrumental in creating α-benzyl-β-keto esters, which are structurally related to the target molecule. organic-chemistry.org

The functionalization of alkynes using transition metal catalysts is a direct route to complex structures. acs.org For example, the palladium-catalyzed acylation of zinc homoenolates with acid chlorides can produce γ-keto amides, which are precursors to the desired γ-hydroxy compounds. clockss.org Furthermore, palladium catalysts can be used in the debenzylative cross-coupling of aryl benzyl sulfides to form diaryl sulfides, showcasing the versatility of palladium in forming various bond types. organic-chemistry.org

Rhodium catalysts have been employed in the sequential addition/lactonization of organoboron derivatives to alkyl 4-hydroxy-2-alkynoates, providing excellent control over regioselectivity and chemoselectivity. researchgate.net Cobalt-catalyzed hydrofunctionalization of alkynes also presents a promising strategy for selective synthesis. chinesechemsoc.org

Table 3: Transition Metal-Catalyzed Reactions for Related Structures
Catalyst SystemReaction TypeSubstratesProductReference
Pd(0)AcylationZinc homoenolate, Acid chloridesγ-Keto amides clockss.org
Pd(dbpf)Cl2Heck ReactionAryl bromides, Baylis-Hillman adductsα-Benzyl-β-keto esters organic-chemistry.org
Rhodium complexAddition/LactonizationAlkyl 4-hydroxy-2-alkynoates, Organoboron derivatives4-Aryl/vinyl-2(5H)-furanones researchgate.net
Pd(dba)2/NiXantPhosDebenzylative Cross-CouplingAryl benzyl sulfides, Aryl bromidesDiaryl sulfides organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. bohrium.com

For the synthesis of chiral alcohols, a key feature of this compound, alcohol dehydrogenases (ADHs) are particularly useful. georgiasouthern.edu These enzymes can asymmetrically reduce prochiral ketones to produce chiral alcohols with high enantiomeric excess. georgiasouthern.eduresearchgate.net For instance, the enzymatic reduction of β-keto alkynes has been explored to produce enantiopure homopropargyl alcohols. georgiasouthern.edu

Ene-reductases from the Old Yellow Enzyme (OYE) family are another class of enzymes that can be used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters to afford nonracemic γ-oxo esters. rsc.org These products can then be further transformed into the desired γ-hydroxy esters. Additionally, chemoenzymatic cascades, which combine enzymatic and chemical steps in a one-pot process, have been developed to synthesize chiral molecules. bohrium.comnih.gov For example, a dual-enzyme cascade involving a styrene (B11656) monooxygenase and a halohydrin dehalogenase can be used for the asymmetric hydroxyazidation of alkenes. nih.gov Lipases are also employed in chemoenzymatic routes, for instance, in the synthesis of chiral epoxides which are versatile intermediates. mdpi.com

Table 4: Biocatalytic Approaches for the Synthesis of Related Chiral Molecules
Enzyme ClassReaction TypeSubstrateProductKey FeatureReference
Alcohol Dehydrogenase (ADH)Asymmetric ReductionProchiral Ketones/AlkynonesChiral Alcohols/Homopropargyl AlcoholsHigh enantioselectivity georgiasouthern.eduresearchgate.net
Ene-reductase (OYE family)Asymmetric Bioreductionα,β-Unsaturated γ-keto estersNonracemic γ-oxo estersHigh stereoselectivity rsc.org
Styrene Monooxygenase / Halohydrin dehalogenaseAsymmetric HydroxyazidationAlkenes1,2-AzidoalcoholsDual-enzyme cascade nih.gov
LipaseBaeyer-Villiger OxidationLevoglucosenoneChiral EpoxidesChemoenzymatic synthesis mdpi.com

Chemical Reactivity and Transformational Pathways of Benzyl 5 Hydroxypent 2 Ynoate

Reactions Involving the Alkyne Moiety

The reactivity of the alkyne functional group in Benzyl (B1604629) 5-hydroxypent-2-ynoate is central to its utility as a synthetic intermediate. This internal alkyne, positioned between an ester and a hydroxyl-bearing carbon chain, can undergo a variety of transformations including reduction, addition, and cyclization reactions.

Hydrogenation and Reduction Reactions

The triple bond of Benzyl 5-hydroxypent-2-ynoate is susceptible to hydrogenation, allowing for the selective formation of either the corresponding alkene or fully saturated alkane. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Palladium-based catalysts are commonly used for such transformations. For instance, palladium on carbon (Pd/C) under a hydrogen atmosphere can reduce the alkyne. In related systems, palladium-mediated transfer hydrogenation has been shown to reduce a carbon-carbon double bond while also effecting debenzylation and cyclization in a single step rsc.org. A palladium-catalyzed hydrogenation using Pd(OH)2/C is also effective for the reduction of double bonds and the cleavage of benzyl ether protecting groups frontiersin.org. While specific studies on this compound are not detailed, these examples suggest that standard hydrogenation protocols would be effective in reducing its alkyne moiety. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to yield the corresponding (Z)-alkene, Benzyl 5-hydroxypent-2-enoate, by syn-addition of hydrogen.

Table 1: Representative Hydrogenation Reactions on Related Substrates

Substrate Type Catalyst Reagents Product Type Citation
α,β-Unsaturated Aziridine Ester 10% Pd/C NH₄CO₂, EtOH Saturated Amine (via reduction and ring opening) rsc.org

Hydration and Hydrohalogenation

The addition of water (hydration) or hydrogen halides (hydrohalogenation) across the alkyne bond are fundamental reactions that would produce valuable carbonyl compounds or vinyl halides, respectively. In the case of an unsymmetrical internal alkyne like this compound, these reactions can lead to regioisomeric products.

Hydration: Acid-catalyzed hydration, typically using mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid, would proceed via an enol intermediate to form a ketone. For this compound, this would likely result in a mixture of Benzyl 4-oxo-5-hydroxypentanoate and Benzyl 3-oxo-5-hydroxypentanoate. The regioselectivity would be influenced by the electronic effects of the adjacent ester and hydroxymethylene groups.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) would yield vinyl halides. The reaction typically follows Markovnikov's rule, with the hydrogen adding to the less substituted carbon and the halide to the more substituted one. However, for this internal alkyne, the directing effects of the ester and the alkyl chain would compete, potentially leading to a mixture of regioisomers.

Cycloaddition Chemistry

The alkyne moiety serves as a potent dienophile or dipolarophile in cycloaddition reactions, enabling the construction of various carbocyclic and heterocyclic ring systems. uib.no

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes could yield cyclobutene (B1205218) derivatives. Thermal [2+2] cycloadditions, particularly with ketenes, are also a possibility, leading to the formation of four-membered rings.

[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles such as azides, nitrile oxides, and diazo compounds to form five-membered heterocycles. uib.no For example, reaction with an azide (B81097) (R-N₃) would produce a triazole derivative. These 1,3-dipolar cycloadditions are often highly regioselective and provide a reliable route to complex heterocyclic products.

[4+2] Cycloadditions: While less reactive than electron-deficient alkynes, this compound can function as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions, to generate cyclohexadiene derivatives. Intramolecular [4+2] cycloadditions of conjugated ynones have been described as a pathway to dihydroisobenzofuran ring systems. mit.edu

Transition Metal-Catalyzed Alkyne Functionalizations

Transition metals offer a powerful toolkit for the selective functionalization of alkynes. mdpi.comnih.gov Catalytic systems involving palladium, copper, rhodium, and gold can mediate a wide array of transformations.

Carbocupration: The addition of organocuprates to alkynes is a well-established method for forming new carbon-carbon bonds with high stereoselectivity. For example, the reaction of ethyl 4-(benzyloxy)but-2-ynoate, a structurally similar compound, with organocopper reagents proceeds via syn-addition to yield a vinyl copper intermediate, which can be trapped with electrophiles. rsc.org This suggests that this compound could undergo similar carbometalation reactions.

Table 2: Example of Carbocupration on a Related Alkyne

Substrate Reagent Conditions Product Citation

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for alkyne functionalization. Reactions such as the Sonogashira coupling, while typically used with terminal alkynes, can be adapted for internal alkynes under certain conditions. Furthermore, palladium-catalyzed cyclization reactions involving the alkyne and the distal hydroxyl group could be envisioned to form heterocyclic products. In a related system, a palladium(IV) complex was used to catalyze the coupling of benzoic acid with allenes. sioc-journal.cn

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to promote various cycloaddition and cycloisomerization reactions of propargylic esters and alcohols. wisc.edu These reactions can lead to the formation of complex polycyclic structures.

Reactivity at the C-5 Hydroxyl Group

The primary alcohol at the C-5 position offers a secondary site for chemical modification, most notably through oxidation to aldehydes or carboxylic acids.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary hydroxyl group of this compound can be oxidized to the corresponding aldehyde, Benzyl 5-oxo-pent-2-ynoate, or further to the carboxylic acid, Benzyl 5-carboxy-pent-2-ynoate (which would likely exist as the corresponding dicarboxylic acid monoester). The choice of oxidant determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in acidic or basic solution, or Jones reagent (chromium trioxide in sulfuric acid), are effective for this purpose. In a related synthesis, KMnO₄ in aqueous 3N H₂SO₄ was used to oxidize a primary alcohol to a carboxylic acid in the final step of a synthesis of (R)-pipecolic acid. rsc.org

Table 3: Common Oxidation Reactions for Primary Alcohols

Reagent(s) Product Typical Conditions Citation (for related transformation)
Pyridinium Dichromate (PDC) Aldehyde/Lactone DCM core.ac.uk
Potassium Permanganate (KMnO₄) Carboxylic Acid aq. H₂SO₄ rsc.org

Nucleophilic Substitution Reactions for Derivatization

The terminal hydroxyl group of this compound is a key site for derivatization through nucleophilic substitution reactions. These transformations are crucial for introducing new functionalities and for preparing substrates for subsequent reactions, such as intramolecular cyclizations.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution. For instance, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This intermediate becomes highly susceptible to attack by a variety of nucleophiles.

Common nucleophilic substitution reactions at the C-5 position include:

Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using PBr₃ or SOCl₂).

Azide Introduction: Reaction with an azide source, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382), often following activation of the hydroxyl group. This introduces a versatile azido (B1232118) group that can be used in click chemistry or reduced to an amine. For example, allylic azides can be synthesized from the corresponding allylic carbonates using reagents like azidotrimethylsilane with a palladium catalyst. acs.org

Etherification: Williamson ether synthesis, where the alkoxide of this compound (formed with a base like NaH) reacts with an alkyl halide to form an ether.

Thiol Introduction: Reaction with a thiol nucleophile can introduce a sulfur-containing moiety. For example, 1-protected derivatives of bromoimidazoles react with various sodium alkane or arenethiolates to displace the bromine atom. rsc.org

These derivatizations are fundamental in modifying the molecule's properties and preparing it for more complex synthetic sequences.

Intramolecular Cyclization Reactions (e.g., lactonization to form pyranones or furanones)

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The interplay between the hydroxyl, alkyne, and ester functionalities enables several cyclization pathways.

Lactonization: One of the most significant cyclization pathways is lactonization. Under specific conditions, the terminal hydroxyl group can attack the electrophilic alkyne or the ester carbonyl.

Formation of Pyranones: 6-endo-dig cyclization can occur where the hydroxyl group attacks the internal carbon of the alkyne. This process is often catalyzed by transition metals (e.g., gold, palladium, or silver) that activate the alkyne towards nucleophilic attack. The resulting enol ether intermediate can then tautomerize to form a stable δ-lactone, a dihydropyranone ring system.

Formation of Furanones: While less common for this specific substrate, 5-exo-dig cyclization could lead to a five-membered furanone ring. This would involve the hydroxyl group attacking the alkyne carbon closer to the ester. Base-catalyzed intramolecular cyclization of related 2-ynylphenols is a known method for synthesizing 2-substituted benzofurans. rsc.org

Research on related systems, such as 5-hydroxypent-2-enenitriles, has demonstrated their utility as precursors for dihydropyranones. acs.org Similarly, palladium-catalyzed domino cycloisomerization reactions are known for related pent-2-ynoate scaffolds, highlighting their versatility in forming complex heterocycles.

The table below summarizes potential cyclization products from this compound.

Table 1: Potential Intramolecular Cyclization Products
Starting Material Reaction Type Catalyst/Reagent Example Product Type
This compound 6-endo-dig Lactonization Au(I) or Ag(I) salts Dihydropyranone derivative
This compound 5-exo-dig Lactonization Base or Transition Metal Furanone derivative

Transformations of the Benzyl Ester Functionality

The benzyl ester group is a versatile functional handle that can be readily transformed into other functionalities or removed under specific conditions. It serves as a protecting group for the carboxylic acid, which can be deprotected without affecting other sensitive parts of the molecule, such as the alkyne.

Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxypent-2-ynoic acid) under basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) conditions. A particularly mild and common method for debenzylation is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This method involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean and high-yielding, producing the carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous as it is orthogonal to many other protecting groups. The in-situ generation of H₂ from triethylsilane and Pd/C can also be employed for efficient deprotection. organic-chemistry.org

Transesterification: The benzyl ester can be converted directly to other esters via transesterification. This is often catalyzed by acids or bases, or by specific metal catalysts.

Acid/Base Catalysis: Using a large excess of another alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid (like H₂SO₄ or TsOH) or a base (like NaOMe) can drive the equilibrium towards the formation of the new ester. prepchem.com

Lewis Acid Catalysis: A facile, one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using catalytic ferric(III) chloride (FeCl₃). rsc.orgresearchgate.net This method proceeds through an acid chloride intermediate.

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the benzyl ester to the corresponding diol (pent-2-yne-1,5-diol). This reaction will also reduce the alkyne if conditions are not carefully controlled.

Reduction to Aldehydes: Partial reduction of the ester to an aldehyde is more challenging but can be achieved using specific reagents at low temperatures. Diisobutylaluminium hydride (DIBALH) is a common reagent for this transformation. Careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol.

Tandem and Domino Reaction Sequences Involving Multiple Functional Groups

The multiple functional groups in this compound make it an ideal substrate for tandem or domino reactions, where multiple bonds are formed in a single synthetic operation. nus.edu.sgscholaris.ca These sequences are highly efficient and atom-economical.

An example involves a tandem hydroarylation/Prins cyclization process. The synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines has been achieved from N-(5-hydroxypent-2-yn-1-yl) sulfonamide derivatives, which are structurally related to our target molecule. researchgate.net This reaction involves an initial gold-catalyzed intramolecular hydroarylation followed by an indium-catalyzed Prins cyclization with an aldehyde.

Another potential sequence is a tandem oxidation/cyclization. For example, oxidation of the primary alcohol to an aldehyde could be followed by an intramolecular reaction with the alkyne. Tandem reactions involving the upgrading of benzyl-type alcohols have been explored, where an initial oxidation to an aldehyde is followed by a subsequent reductive amination. rsc.org

Rearrangement Reactions (e.g., Meyer–Schuster rearrangement for related enoates)

The propargylic alcohol moiety within this compound suggests its potential to undergo rearrangement reactions, most notably the Meyer-Schuster rearrangement. wikipedia.orgcore.ac.uk This reaction is the acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org

For this compound, which is a secondary propargylic alcohol, an acid-catalyzed rearrangement would be expected to yield an α,β-unsaturated ketone. The proposed mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the more stable enone. wikipedia.orgcore.ac.uk

Reaction: this compound → Benzyl 5-oxohex-3-enoate

Catalysts: The reaction is traditionally catalyzed by strong Brønsted acids (H₂SO₄, PTSA). core.ac.uk However, milder and more selective conditions using Lewis acids or transition metal catalysts (e.g., those based on Ru, Ag, or Au) have been developed to avoid side reactions. wikipedia.orgresearchgate.net

A related reaction is the iodo-Meyer-Schuster rearrangement, which uses iodine or N-iodosuccinimide (NIS) to convert 3-alkoxypropargyl alcohols into α-iodo-α,β-unsaturated esters, often with high stereoselectivity. organic-chemistry.org

Mechanistic Elucidation of Reactions Involving Benzyl 5 Hydroxypent 2 Ynoate

Investigation of Reaction Intermediates and Transition States

No specific research was found that investigates the reaction intermediates or transition states for reactions involving Benzyl (B1604629) 5-hydroxypent-2-ynoate. While it can be inferred that reactions, such as metal-catalyzed cyclizations, would involve organometallic intermediates, or that additions to the alkyne would proceed through charged or radical intermediates, there are no dedicated studies identifying or characterizing these species for this particular compound. For example, discussions on transition state models exist for acs.orgrsc.org-sigmatropic rearrangements in much more complex systems, but this cannot be directly applied.

Kinetic Studies and Reaction Profiling

There is no available information on kinetic studies or reaction profiling for any reaction involving Benzyl 5-hydroxypent-2-ynoate. Such studies would provide crucial information on reaction rates, orders, and the influence of various parameters on the reaction pathway, but this area remains unexplored for this compound.

Computational Approaches to Reaction Mechanisms (e.g., DFT analysis)

No publications were identified that apply computational methods like DFT analysis to elucidate the reaction mechanisms of this compound. While DFT is a powerful tool for understanding reaction pathways, transition state energies, and predicting selectivity, it has not been utilized for this specific substrate according to the available literature.

Derivatization Strategies and Design of Analogues Based on the Benzyl 5 Hydroxypent 2 Ynoate Scaffold

Modifications at the Hydroxyl Position

The primary hydroxyl group in benzyl (B1604629) 5-hydroxypent-2-ynoate is a prime site for chemical modification through several well-established reactions. These modifications can significantly alter the polarity and hydrogen-bonding capacity of the resulting analogues.

Etherification: The hydroxyl group can be readily converted to an ether linkage. For instance, reaction with alkyl halides (such as methyl iodide or ethyl bromide) or benzyl halides in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding O-alkylated or O-benzylated analogues. This strategy is useful for increasing the lipophilicity of the molecule. A specific example is the reaction with benzyl bromide to yield benzyl 5-(benzyloxy)pent-2-ynoate.

Esterification: Acylation of the hydroxyl group to form an ester is another common modification. This can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For example, treatment with acetyl chloride would produce benzyl 5-acetoxypent-2-ynoate. This modification can be used to introduce a variety of acyl groups, thereby fine-tuning the steric and electronic properties of the molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde, benzyl 5-oxopent-2-ynoate. Stronger oxidation conditions, for instance, using Jones reagent (CrO₃/H₂SO₄), would lead to the formation of the carboxylic acid, 5-(benzyloxycarbonyl)pent-4-ynoic acid.

Derivative Name Modification Type Reagents
Benzyl 5-methoxypent-2-ynoateEtherificationNaH, CH₃I
Benzyl 5-(benzyloxy)pent-2-ynoateEtherificationNaH, BnBr
Benzyl 5-acetoxypent-2-ynoateEsterificationAcetyl chloride, Pyridine
Benzyl 5-oxopent-2-ynoateOxidationPCC or DMP
5-(Benzyloxycarbonyl)pent-4-ynoic acidOxidationJones Reagent

Alterations to the Alkyne Functionality

The internal alkyne in benzyl 5-hydroxypent-2-ynoate is a reactive functional group that can undergo a variety of transformations to introduce significant structural changes, including alterations to the geometry and saturation of the carbon chain.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would afford the corresponding (Z)-alkene, benzyl 5-hydroxypent-2-enoate. ucl.ac.uk Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would yield the (E)-alkene. Complete saturation to the corresponding alkane, benzyl 5-hydroxypentanoate (B1236267), can be achieved through catalytic hydrogenation with palladium on carbon (Pd/C). ucl.ac.uk

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) (e.g., benzyl azide) in the presence of a copper(I) or ruthenium(II) catalyst would lead to the formation of a triazole-containing analogue. Similarly, a Diels-Alder reaction with a suitable diene could be envisioned under appropriate conditions, although this is generally less common for internal alkynes without strong electron-withdrawing groups.

Hydrofunctionalization: The alkyne can undergo addition reactions. For instance, hydration of the alkyne, typically catalyzed by mercury(II) salts, would lead to the formation of a ketone at either the C2 or C3 position, resulting in benzyl 5-hydroxy-2-oxopentanoate or benzyl 5-hydroxy-3-oxopentanoate, respectively, often as a mixture of regioisomers.

Derivative Name Modification Type Reagents
(Z)-Benzyl 5-hydroxypent-2-enoatePartial ReductionH₂, Lindlar's catalyst
(E)-Benzyl 5-hydroxypent-2-enoatePartial ReductionNa, NH₃ (liq.)
Benzyl 5-hydroxypentanoateFull ReductionH₂, Pd/C
Triazole-containing analogueCycloadditionBenzyl azide, Cu(I) catalyst
Benzyl 5-hydroxy-2/3-oxopentanoateHydrationHgSO₄, H₂SO₄, H₂O

Substitutions on the Benzyl Moiety

The aromatic ring of the benzyl group provides an additional site for modification via electrophilic aromatic substitution reactions. These substitutions can introduce a wide range of functional groups, thereby altering the electronic properties and steric profile of the ester portion of the molecule.

Halogenation: The benzyl ring can be halogenated using appropriate reagents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator or bromine with a Lewis acid catalyst, leading to the formation of para- and ortho-substituted bromobenzyl esters.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, predominantly at the para position, yielding 4-nitrothis compound. The nitro group is a strong electron-withdrawing group and can serve as a handle for further functionalization, such as reduction to an amino group.

Friedel-Crafts Reactions: The benzyl ring can undergo Friedel-Crafts alkylation or acylation. For example, reaction with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride would introduce a tert-butyl group, likely at the para position. Similarly, Friedel-Crafts acylation with acetyl chloride and a Lewis acid would yield an acetyl-substituted benzyl ester.

Derivative Name Modification Type Reagents
4-Bromothis compoundHalogenationBr₂, FeBr₃
4-Nitrothis compoundNitrationHNO₃, H₂SO₄
4-(tert-Butyl)this compoundFriedel-Crafts Alkylationt-BuCl, AlCl₃
4-Acetylthis compoundFriedel-Crafts AcylationAcetyl chloride, AlCl₃

Synthesis of Sterically and Electronically Modified Analogues

By combining the derivatization strategies discussed above, a wide range of sterically and electronically modified analogues of this compound can be synthesized. The goal of such syntheses is often to explore structure-activity relationships in various chemical or biological contexts.

Sterically Hindered Analogues: To increase steric bulk, modifications can be introduced at various positions. For example, replacing the benzyl group with a more sterically demanding group like a triphenylmethyl (trityl) group would significantly increase the size of the ester moiety. At the hydroxyl end, etherification with a bulky group like a tert-butyldiphenylsilyl (TBDPS) group would also introduce substantial steric hindrance.

The synthesis of these analogues often requires multi-step sequences and careful selection of protective groups to ensure chemoselectivity. For example, to modify the benzyl ring without affecting the hydroxyl group or the alkyne, the hydroxyl group might first be protected with a suitable protecting group like a silyl (B83357) ether.

Analogue Name Modification Type Rationale
Triphenylmethyl 5-hydroxypent-2-ynoateSteric ModificationIncreased steric bulk at the ester
Benzyl 5-(tert-butyldiphenylsilyloxy)pent-2-ynoateSteric ModificationIncreased steric bulk at the hydroxyl end
(4-Nitrobenzyl) 5-hydroxypent-2-ynoateElectronic ModificationElectron-withdrawing group on the benzyl ring
(4-Methoxybenzyl) 5-hydroxypent-2-ynoateElectronic ModificationElectron-donating group on the benzyl ring

Strategic Applications of Benzyl 5 Hydroxypent 2 Ynoate As a Key Synthetic Intermediate

Precursor for Diverse Heterocyclic Systems

The unique arrangement of functional groups in Benzyl (B1604629) 5-hydroxypent-2-ynoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The intramolecular cyclization of its γ-hydroxy group onto the activated triple bond is a powerful strategy for forming rings, a process that can be catalyzed by various transition metals.

Lactones, particularly α,β-unsaturated δ-lactones, are significant structural motifs found in numerous biologically active natural products. wikipedia.orggoogle.com Benzyl 5-hydroxypent-2-ynoate is a suitable precursor for these structures through intramolecular cyclization. The γ-hydroxy group can attack the electrophilic alkyne, which is activated by the ester functionality. This cyclization process, known as lactonization, is often promoted by transition metal catalysts. researchgate.netorganic-chemistry.org

Gold and copper catalysts are particularly effective in promoting the cycloisomerization of hydroxy alkynoic acids and their esters. researchgate.netresearchgate.net For instance, gold(I) chloride (AuCl) can catalyze the intramolecular cyclization of γ-acetylenic carboxylic acids under mild conditions to yield 5-exo-alkylidene-butyrolactones. researchgate.net A similar 6-endo-dig cyclization of this compound would lead to the formation of a six-membered δ-lactone ring. The reaction typically proceeds via the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the hydroxyl group. This methodology provides an efficient route to functionalized lactones, which are valuable intermediates in further synthetic transformations. organic-chemistry.orgresearchgate.net The stability of five- and six-membered rings often drives these cyclization reactions to occur spontaneously or under mild conditions. pearson.com

Table 1: Catalysts for Lactonization of Hydroxy-alkynoates

Catalyst Type Example Catalyst Resulting Product Type Reference
Gold AuCl, Au2O3 γ-Lactones, Butyrolactones organic-chemistry.orgresearchgate.net
Copper CuBr Z-enol-γ-lactones researchgate.net
Platinum Platinum(II) and (IV) complexes Enol-lactones researchgate.net
Palladium PdX, Pd(PPh3)2(OAc)2 γ-Lactones organic-chemistry.orgresearchgate.netwhiterose.ac.uk

The pyrrolidine (B122466) ring is a core structure in many alkaloids and pharmacologically active compounds. su.ac.thresearchgate.net this compound can be elaborated into a precursor for substituted pyrrolidines. A common strategy involves the conversion of the terminal hydroxyl group into a nitrogen-containing functionality, followed by cyclization.

For example, the hydroxyl group can be converted to an azide (B81097) via a mesylate or tosylate intermediate, followed by reduction to a primary amine. This amino-alkynoate can then undergo an intramolecular Michael addition of the amine to the electron-deficient alkyne, a reaction often catalyzed by a base or a transition metal, to form the five-membered pyrrolidine ring. A related strategy involves the reductive amination of an aldehyde derived from the parent compound with a primary amine, followed by cyclization. researchgate.net Synthetic routes starting from protected amino esters have been shown to produce acyclic aminopentenoate esters, which are effective precursors for 3-hydroxypyrrolidine derivatives through a samarium diiodide-promoted cyclization process. arkat-usa.org These methods highlight the potential of a C5 building block like this compound to be transformed into key intermediates for the synthesis of substituted pyrrolidines. researchgate.netarkat-usa.org

Dihydropyranones are six-membered oxygen heterocycles that are structural components of many natural products, including the cholesterol biosynthesis inhibitor decarestrictine L. researchgate.netmarquette.edu The intramolecular cyclization of this compound is a direct and efficient method for constructing the dihydropyranone skeleton.

The 6-endo cyclization of the γ-hydroxyl group onto the alkyne ester moiety leads to the formation of the six-membered ring. scielo.br This process is often catalyzed by Lewis acids or transition metals that activate the alkyne for nucleophilic attack. For instance, syntheses of dihydropyranone segments have been achieved via cyclocondensation reactions and intramolecular additions. researchgate.netscielo.br Novel methodologies have also been developed for the one-pot conversion of β-lactones into dihydropyranones, showcasing the synthetic relationship between these heterocyclic systems. pitt.edu The versatility of the dihydropyranone products allows for further functionalization, making them valuable intermediates in the synthesis of complex molecules like the antifungal agent ambruticin. researchgate.net

Building Block in Complex Organic Molecule Synthesis

The trifunctional nature of this compound makes it a valuable C5 building block for the synthesis of complex natural products. Its utility has been demonstrated in the construction of molecules where a five-carbon chain with specific oxygenation patterns is required.

A notable example is the synthesis of (+)-decarestrictine L, a metabolite that inhibits cholesterol biosynthesis. researchgate.netmarquette.eduoup.com The structure of decarestrictine L features a substituted tetrahydropyran (B127337) ring, a system that can be conceptually derived from a precursor like this compound. Synthetic strategies towards decarestrictine L have utilized chiral C5 and C6 building blocks, such as protected pentane-1,4-diols and derivatives of tri-O-acetyl-d-glucal, to construct the core heterocyclic ring. researchgate.netmarquette.edu The functionality within this compound—the hydroxyl group for cyclization, the alkyne for hydrogenation or further coupling, and the ester for modification—provides the necessary handles to elaborate it into the complex structure of decarestrictine L and its analogues. capes.gov.br Similarly, the synthesis of other complex lactones, such as cryptoconcatone D, relies on the assembly of polyol chains, for which a C5 building block is a fundamental unit. researchgate.net

Utility in Convergent and Divergent Synthetic Pathways

The multiple reactive sites of this compound make it exceptionally well-suited for both convergent and divergent synthetic strategies, which are key paradigms in modern organic synthesis for improving efficiency and generating molecular diversity.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds through different reaction pathways. whiterose.ac.uk The varied reactivity of this compound allows it to serve as such a central precursor. For instance, the hydroxyl group can be used for cyclization to form lactones or dihydropyranones, while the alkyne can participate in cycloadditions, hydrometallation, or coupling reactions. whiterose.ac.ukuib.no A powerful example of a divergent approach was the enantioselective total synthesis of three different heteroyohimbine alkaloids—(−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C—from a common pentacyclic intermediate derived from (E)-5-hydroxypent-2-enal, a structural relative of this compound. researchgate.netnih.gov This highlights how a single, versatile building block can provide access to a wide range of complex and diverse molecular scaffolds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
α,β-unsaturated-δ-lactone
Pyrrolidine
Dihydropyranone
Gold(I) chloride
(+)-Decarestrictine L
Ambruticin
Cryptoconcatone D
(−)-Ajmalicine
(+)-Mayumbine
(−)-Roxburghine C
(E)-5-hydroxypent-2-enal

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

This section would detail the use of HRMS to confirm the elemental composition of Benzyl (B1604629) 5-hydroxypent-2-ynoate. The theoretical exact mass of the [M+H]⁺ or other relevant adduct ions would be calculated and compared against experimentally obtained data. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap would be discussed as the primary methods for this determination.

Hypothetical HRMS Data Table

Ion Species Theoretical m/z Observed m/z Mass Error (ppm)
[C12H12O3+H]⁺ 205.0859 Data not available Data not available

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

A detailed analysis of the molecular structure of Benzyl 5-hydroxypent-2-ynoate would be presented here, based on a suite of 2D-NMR experiments.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the hydroxypent-2-ynoate chain and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would provide direct one-bond proton-carbon (¹H-¹³C) correlations, allowing for the unambiguous assignment of protons to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) ¹H-¹³C correlations. This would be crucial for connecting molecular fragments, for instance, linking the benzyl group's methylene (B1212753) protons to the carbonyl carbon of the ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be employed to determine the spatial proximity of protons, which is essential for confirming stereochemistry and conformational preferences of the molecule.

Hypothetical NMR Assignment Table

Position δ¹³C (ppm) δ¹H (ppm, mult., J in Hz) Key HMBC Correlations
C1 (C=O) ~154.0 N/A H-4, H-7
C2 (C≡C) ~85.0 N/A H-4
C3 (C≡C) ~75.0 N/A H-4, H-5
C4 (-CH₂-) ~25.0 Data not available C1, C2, C3, C5
C5 (-CH₂OH) ~60.0 Data not available C3, C4
C6 (Ar-C) ~135.0 N/A H-7, H-8/12
C7 (-OCH₂-) ~67.0 Data not available C1, C6, C8/12
C8/12 (Ar-CH) ~128.5 Data not available C6, C7, C10
C9/11 (Ar-CH) ~128.8 Data not available C8/12

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

This subsection would describe the application of qNMR for determining the absolute purity of this compound samples without the need for a specific reference standard of the analyte itself. The methodology would involve adding a certified internal standard of known concentration to the sample and comparing the integral of a specific analyte resonance with that of the standard. The principles of ensuring accurate quantification, such as proper relaxation delays and signal-to-noise ratios, would be discussed. Its utility in monitoring the progress of reactions that synthesize or consume this compound would also be highlighted.

Chromatographic Techniques for Isolation and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC)

The use of HPLC for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of this compound would be covered. A typical method would likely involve reverse-phase chromatography. The discussion would include the selection of an appropriate column (e.g., C18), mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with potential acid modifiers), flow rate, and detection method (typically UV-Vis at a wavelength corresponding to the absorbance of the benzyl group).

Hypothetical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient Data not available
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC)

The applicability of GC for the analysis of this compound would be explored. Due to the compound's hydroxyl group and relatively high molecular weight, derivatization (e.g., silylation) might be necessary to increase its volatility and thermal stability for GC analysis. The section would describe suitable column phases (e.g., a mid-polarity phase like a 5% phenyl polysiloxane), temperature programming, and detection methods, such as Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Theoretical and Computational Chemistry Studies of Benzyl 5 Hydroxypent 2 Ynoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the electronic level. For a molecule like Benzyl (B1604629) 5-hydroxypent-2-ynoate, DFT can provide fundamental insights into its structure, stability, and reactivity. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation.

Electronic Structure and Bonding Analysis

A thorough DFT analysis of Benzyl 5-hydroxypent-2-ynoate would illuminate its electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, would reveal the nature of the chemical bonds within the molecule. This includes the determination of atomic charges, the nature of hybrid orbitals, and the extent of electron delocalization. For instance, the analysis would detail the polar covalent bonds within the ester and hydroxyl functional groups and the π-system of the benzyl group and the alkyne.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D

Conformational Analysis and Isomerism

The presence of several rotatable bonds in this compound suggests the existence of multiple conformers. A systematic conformational search, followed by geometry optimization and frequency calculations using DFT, would identify the most stable conformers and the transition states connecting them. This analysis provides a detailed potential energy surface, which is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. The relative energies of these conformers would indicate their population distribution at a given temperature.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions over time.

Prediction of Chemical Reactivity and Selectivity

Molecular modeling can be employed to predict the reactivity of this compound. By mapping the electrostatic potential onto the electron density surface, regions susceptible to nucleophilic or electrophilic attack can be identified. Reactivity indices derived from conceptual DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. For example, these calculations could predict the regioselectivity of addition reactions to the alkyne or the relative acidity of the hydroxyl proton.

Simulation of Intermolecular Interactions in Reaction Systems

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent or in the presence of other reactants. By simulating the trajectories of atoms over time, MD can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the molecule's behavior in a reaction system. For instance, a simulation could model the interaction of the hydroxyl group with a solvent, providing insights into solvation effects on reactivity. These simulations are invaluable for understanding reaction mechanisms and predicting the outcomes of chemical processes on a macroscopic scale.

Emerging Research Directions and Future Perspectives in Benzyl 5 Hydroxypent 2 Ynoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

Future research will likely focus on developing green and sustainable methods for the synthesis of Benzyl (B1604629) 5-hydroxypent-2-ynoate, moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste.

One promising direction is the use of recyclable catalysts . For the esterification step, solid-supported acid catalysts or enzymatic catalysts could replace homogeneous acid catalysts, simplifying purification and minimizing waste. For the introduction of the alkyne functionality, the development of recyclable transition-metal catalysts, such as copper or palladium nanoparticles on solid supports, could offer a more sustainable alternative to stoichiometric reagents. researchgate.net

The exploration of green solvents is another critical area. Supercritical carbon dioxide (scCO₂), ionic liquids, or bio-derived solvents like ethyl lactate (B86563) could replace conventional volatile organic compounds (VOCs), reducing the environmental impact of the synthesis. The ideal solvent system would not only be environmentally friendly but also enhance the reaction rate and selectivity.

Furthermore, atom-economic reactions will be central to sustainable synthetic protocols. Strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. This could involve, for example, direct C-H activation approaches to introduce the benzyl group or catalytic additions to the alkyne without the need for protecting groups.

Sustainable Approach Potential Application in Benzyl 5-hydroxypent-2-ynoate Synthesis Key Advantages
Recyclable CatalystsSolid acid catalysts for esterification; supported metal nanoparticles for alkyne synthesis.Reduced catalyst waste, simplified product purification.
Green SolventsSupercritical CO₂, ionic liquids, bio-derived solvents.Reduced use of volatile organic compounds (VOCs), potential for improved reaction efficiency.
Atom-Economic ReactionsDirect C-H activation for benzylation; catalytic additions to the alkyne.Maximized resource utilization, minimized waste generation.

Exploration of New Catalytic Systems for Functionalization

The rich chemical functionality of this compound provides multiple avenues for derivatization through modern catalytic methods. Future research will undoubtedly focus on leveraging the reactivity of the alkyne and the hydroxyl group to generate a diverse range of new molecules.

Transition-metal catalysis offers a vast toolkit for alkyne functionalization. Catalytic systems based on rhodium, ruthenium, palladium, and copper could be employed for a variety of transformations, including:

C-H activation: Directing group-assisted C-H activation at positions ortho to the benzyl group or at other accessible C-H bonds in the molecule could lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrofunctionalization: The catalytic addition of various nucleophiles across the alkyne, such as hydroamination, hydrothiolation, or hydrocarboxylation, would provide access to a wide array of functionalized alkenes with high regio- and stereoselectivity.

Cycloaddition reactions: Catalytic [2+2+2] or [4+2] cycloadditions with other unsaturated partners could be used to construct complex polycyclic structures from the simple alkynoate scaffold.

The development of asymmetric catalytic systems will be crucial for accessing enantiomerically pure derivatives of this compound. Chiral catalysts could be employed in reactions such as asymmetric hydrogenation of the alkyne to a cis-alkene, or in enantioselective additions to the carbonyl group.

Catalytic Transformation Potential Reagents/Catalysts Expected Product Class
C-H ActivationRh(III), Ru(II), Pd(II) catalystsArylated or alkylated derivatives
HydrofunctionalizationCu(I), Au(I), Pd(0) catalysts with corresponding nucleophilesFunctionalized alkenes
Cycloaddition ReactionsCo(I), Rh(I), Ir(I) catalysts with dienes or other alkynesPolycyclic compounds
Asymmetric HydrogenationChiral Ru or Rh catalystsEnantiomerically enriched alkenes

Integration with Continuous Flow Chemistry and Automated Synthesis

The synthesis and derivatization of this compound are well-suited for the application of continuous flow chemistry . This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability.

A continuous flow setup could be designed for the multi-step synthesis of this compound, where each step is performed in a dedicated reactor module. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For example, the esterification of 5-hydroxypent-2-ynoic acid with benzyl alcohol could be efficiently carried out in a heated microreactor packed with a solid acid catalyst. researchgate.net Similarly, subsequent functionalization reactions of the alkyne could be performed in-line, avoiding the isolation of intermediates.

The integration of flow chemistry with automated synthesis platforms would enable the rapid generation of a library of this compound derivatives. Automated systems can systematically vary starting materials, reagents, and reaction conditions, allowing for the high-throughput screening of new chemical transformations and the optimization of reaction outcomes. This approach would be particularly valuable for exploring the structure-activity relationships of derivatives in various applications.

Technology Application to this compound Key Benefits
Continuous Flow ChemistryMulti-step synthesis and in-line functionalization.Improved safety, enhanced process control, scalability.
Automated SynthesisHigh-throughput library generation and reaction optimization.Accelerated discovery of new derivatives and reaction conditions.

Potential as a Scaffold in Chemical Biology Probes (without reference to specific biological effects)

The molecular architecture of this compound makes it an attractive scaffold for the development of chemical biology probes . These tools are designed to study biological systems at the molecular level, and the functionalities present in this compound offer several handles for probe design.

The terminal alkyne is a particularly valuable feature, as it can participate in bioorthogonal "click" chemistry reactions , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to the this compound scaffold. This modular approach enables the creation of a wide range of probes for different applications.

The hydroxyl group provides a site for further modification, for example, by introducing linkers of varying lengths or functionalities. The benzyl ester itself can be considered a modifiable component, where variations in the aromatic ring or the ester linkage could be explored to fine-tune the properties of the resulting probes.

Structural Feature Role in Chemical Probe Design Example Application
Terminal AlkyneBioorthogonal handle for "click" chemistry.Attachment of fluorescent dyes or biotin (B1667282) tags.
Hydroxyl GroupSite for linker attachment or further functionalization.Introduction of polyethylene (B3416737) glycol (PEG) chains to modify solubility.
Benzyl EsterModifiable component to alter probe properties.Synthesis of derivatives with different substituents on the benzene (B151609) ring.

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl 5-hydroxypent-2-ynoate in laboratory settings?

this compound can be synthesized via esterification of 5-hydroxypent-2-ynoic acid with benzyl alcohol under acid catalysis. A methodological approach involves:

  • Catalyst selection : Sulfuric acid or immobilized enzymes (e.g., lipases) for greener synthesis, as demonstrated in esterification of benzyl acetate .
  • Reaction optimization : Use uniform experimental design to vary molar ratios (acid:alcohol), catalyst loading, and reaction time, followed by data mining to identify optimal conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use impervious gloves, lab coats, and chemical goggles to avoid skin/eye contact. Ensure local exhaust ventilation to minimize inhalation risks .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) in a cool, dry place. Avoid exposure to moisture or oxidizing agents to prevent hydrolysis or degradation .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Spectroscopy :
  • NMR (¹H/¹³C) : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and alkyne protons (δ 2.0–2.5 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
    • Mass spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns, referencing NIST databases for validation .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound?

  • Rate determination : Conduct time-course experiments to measure substrate conversion via GC or HPLC. Plot conversion vs. time to derive rate constants .
  • Mechanistic insights : Use Arrhenius plots to assess activation energy and identify rate-limiting steps (e.g., nucleophilic acyl substitution in esterification) .
  • Parameter estimation : Apply nonlinear regression to fit kinetic data to models (e.g., Michaelis-Menten for enzymatic catalysis) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to confirm structural assignments .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in complex spectra .
  • Crystallography : If crystalline, perform X-ray diffraction to unambiguously determine stereochemistry and bond angles .

Q. How does the hydroxyl group in this compound influence its reactivity under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the hydroxyl group may lead to intramolecular cyclization or ester hydrolysis. Monitor pH stability via in-situ FT-IR .
  • Basic conditions : Deprotonation could activate the alkyne for nucleophilic attacks or promote ester saponification. Use controlled NaOH titration to track degradation .
  • Catalytic effects : Metal catalysts (e.g., Fe³⁺) may stabilize intermediates during oxidation or coupling reactions, as seen in benzyl alcohol oxidation .

Methodological Considerations

  • Safety protocols : Adopt hazard controls from benzyl benzoate guidelines, including fume hoods and emergency showers .
  • Data reliability : Prioritize peer-reviewed databases (e.g., NIST) over vendor-specific data .
  • Experimental design : Use factorial designs to efficiently explore multifactorial interactions in synthesis or stability studies .

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